N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Overview
Description
N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, also known as CPP, is a potent and selective inhibitor of the protein kinase MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many cancer cells and has been implicated in the regulation of cell proliferation, survival, and differentiation. CPP has shown promising results in preclinical studies as an anticancer agent, making it a subject of interest in scientific research.
Scientific Research Applications
Antifungal Applications
N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine and its derivatives have shown promise as antifungal agents. A study found that synthesized dimethylpyrimidin-derivatives exhibited significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar et al., 2017).
Pharmacological Evaluation
Aminopyrimidine derivatives, including those similar to N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, have been evaluated for their pharmacological properties. One such compound showed moderate potency for 5-HT(1A) in binding and functional assays, indicating potential utility in pharmacological applications (Dounay et al., 2009).
Antibacterial Activity
Compounds containing piperidine and pyrimidine structures have been investigated for their antibacterial properties. Microwave-assisted synthesis of these compounds followed by testing for antibacterial activity indicated their potential in this field (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Heterocyclic Derivatives
The compound and its derivatives have been used in the synthesis of various heterocyclic derivatives. These synthesized compounds, incorporating a pyrimidine moiety, have shown utility in organic synthesis, particularly in assembling various N-heterocycles (Ho & Suen, 2013).
Anti-hyperglycemic Evaluation
Novel carboximidamides derived from cyanamides linked with pyrimidine moiety, akin to N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, have been evaluated for their anti-hyperglycemic properties. Such compounds have shown a significant decrease in serum levels of glucose, indicating their potential in treating diabetes (Moustafa et al., 2021).
Antimicrobial Activity of Tricyclic Compounds
The synthesis and characterization of substituted tricyclic compounds, including pyrimidin-4-amine derivatives, revealed significant antibacterial and antifungal activities, showcasing their potential in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).
properties
IUPAC Name |
N-cyclopropyl-6-methoxy-N-piperidin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-18-13-8-12(15-9-16-13)17(10-2-3-10)11-4-6-14-7-5-11/h8-11,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNUWQXAOTEFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N(C2CC2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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